N'-[2-(2-methylphenyl)acetyl]benzohydrazide
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Overview
Description
N’-[2-(2-methylphenyl)acetyl]benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a benzohydrazide moiety attached to a 2-methylphenylacetyl group. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-methylphenyl)acetyl]benzohydrazide typically involves the reaction of 2-methylphenylacetic acid with hydrazine hydrate in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 2-methylphenylacetic acid, hydrazine hydrate.
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol).
Purification: Recrystallization from a suitable solvent (e.g., ethanol or methanol).
Industrial Production Methods
Industrial production of N’-[2-(2-methylphenyl)acetyl]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using industrial crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-methylphenyl)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[2-(2-methylphenyl)acetyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitubercular activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N’-[2-(2-methylphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes . The compound binds to the active sites of these enzymes, thereby preventing their normal function and leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(substituted)acetyl]benzohydrazides: These compounds have similar structures but with different substituents on the acetyl group.
Benzohydrazide Derivatives: Compounds with variations in the benzohydrazide moiety.
Uniqueness
N’-[2-(2-methylphenyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
N'-[2-(2-methylphenyl)acetyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)11-15(19)17-18-16(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXPBRPLVHMHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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